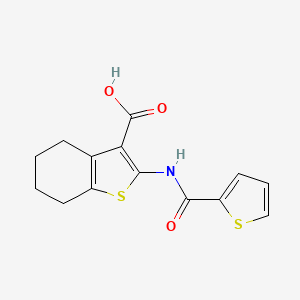

2-(噻吩-2-羰基氨基)-4,5,6,7-四氢-1-苯并噻吩-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

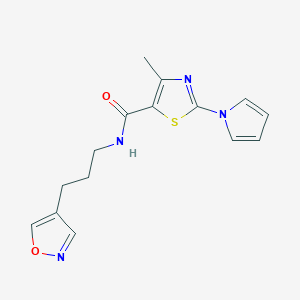

“2-(Thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. The Gewald reaction is a typical and significant synthetic method to thiophene derivatives. It is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the Suzuki-Miyaura cross-coupling of 4-bromo-2-thiophenecarbaldehyde and phenylboronic acid to obtain the corresponding coupling product .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The inhibitory activities of these compounds were evaluated in SK-N-BE (2)c cells by measuring HIF response element (HRE) promoter activity .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

科学研究应用

化学合成和结构分析

- 该化合物已用于化学合成中,例如 Golankiewicz 等人研究的酰氨基氰基酯与特定二硫化物的反应生成取代的氨基噻唑 (1985)。这个过程通过光谱法和 X 射线晶体学进行表征,揭示了化合物结构内重大的共振相互作用 (Golankiewicz 等人,1985).

- Vasu 等人 (2004) 探索了相关化合物的晶体结构,深入了解了其分子构型,特别是羰基的取向和通过氢键稳定结构 (Vasu 等人,2004).

发光传感和环境应用

- 赵等人 (2017) 使用类似的二羧酸构建了一系列基于噻吩的金属有机骨架 (MOF)。这些 MOF 表现出作为发光传感材料检测环境污染物(如重金属和有机分子)的潜力,具有很高的选择性和灵敏性 (赵等人,2017).

- Osterod 等人 (2001) 合成了二苯乙烯羧酸和二噻吩噻吩羧酸,并研究了它们的光致发光性质。这些化合物,包括噻吩羧酸的变体,在溶液中表现出强烈的发光,在材料科学中具有潜在应用 (Osterod 等人,2001).

催化和合成转化

- Nakano 等人 (2008) 报道了噻吩羧酸的钯催化过芳基化,其中涉及 C-H 键断裂和脱羧,导致四芳基化产物。这项研究突出了该化合物在促进复杂有机转化中的潜在作用 (Nakano 等人,2008).

生物医学研究和药物合成

- Ahmed (2007) 探索了噻吩-羧酰胺衍生物的合成,包括 3-氨基-4-氰基-N-苯氨基噻吩-2-羧酰胺,作为抗生素和抗菌药物的潜在应用 (Ahmed,2007).

- Narayana 等人 (2006) 从相关化合物合成了席夫碱,研究了它们的抗菌、抗真菌和抗炎活性。这项研究证明了此类化合物在新药开发中的相关性 (Narayana 等人,2006).

作用机制

Target of Action

The primary target of 2-(Thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a crucial component in the cellular response to hypoxia, a condition where cells are deprived of adequate oxygen .

Mode of Action

This compound acts as an inhibitor of FIH-1 . By inhibiting FIH-1, it indirectly activates Hypoxia-Inducible Factor-α (HIF-α), a major transcription factor that orchestrates the cellular response to hypoxia . The activation of HIF-α leads to the induction of a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions .

Biochemical Pathways

The inhibition of FIH-1 and subsequent activation of HIF-α affects the hypoxia signaling pathway . This pathway involves a series of biochemical reactions that enable cells to adapt to hypoxic conditions. The activation of HIF-α leads to the transcription of various genes that contribute to angiogenesis, erythropoiesis, and glycolysis, among other processes .

Result of Action

The result of the compound’s action is the activation of HIF-α . This activation leads to the induction of a series of anti-hypoxic proteins that protect cells during exposure to hypoxic conditions . These proteins help the cell adapt to low-oxygen conditions, thereby promoting cell survival .

属性

IUPAC Name |

2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S2/c16-12(10-6-3-7-19-10)15-13-11(14(17)18)8-4-1-2-5-9(8)20-13/h3,6-7H,1-2,4-5H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFZNWZNGQFKCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2955692.png)

![3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2955696.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2955700.png)

![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(propan-2-yl)benzyl]piperidine-4-carboxamide](/img/structure/B2955702.png)

![2-Chloro-1-(5-oxa-2-azaspiro[3.4]oct-7-en-2-yl)propan-1-one](/img/structure/B2955704.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2955705.png)

![N-(2,5-dimethoxyphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2955714.png)